Solamargine
Overview
Description
Solamargine is a cytotoxic chemical compound that occurs in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants . It is a glycoalkaloid derived from the steroidal alkaloid solasodine . Solamargine has been reported to possess multiple antitumor properties .
Synthesis Analysis
Solamargine is isolated from Solanum aculeastrum and other Solanum species . The crude extract is prepared by ultrasonic maceration. Liquid-liquid extraction yields one aqueous and two organic fractions. Bioactive constituents are isolated from the aqueous fraction by means of column chromatography, solid phase extraction, and preparative thin-layer chromatography .Molecular Structure Analysis
Solamargine has a molecular formula of C45H73NO15 and a molecular weight of 868.06 . It is a steroidal alkaloid derived from solasodine .Chemical Reactions Analysis
Solamargine has been found to be responsible for potent, non-selective cytotoxicity and P-glycoprotein inhibition . It has been reported to significantly inhibit the migration and invasion of HepG2 cells by down-regulating MMP-2 and MMP-9 expression and activity .Physical And Chemical Properties Analysis
Solamargine has a molecular formula of C45H73NO15 and a molecular weight of 868.06 . It is stable under normal temperatures and pressures .Scientific Research Applications
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Cancer Treatment
- Field : Oncology
- Application : Solamargine has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells, inhibiting their proliferation . It also displays potent non-selective cytotoxicity and P-glycoprotein inhibition, enhancing the cytotoxicity of doxorubicin in cancer cells .
- Methods : The studies involved the preparation of crude extracts and fractions from Solanum aculeastrum, which were then assessed for cytotoxicity and P-glycoprotein inhibition in both cancerous and non-cancerous cell lines .
- Results : Solamargine displayed an IC50 of 15.62 μg/mL, and 9.1-fold P-glycoprotein inhibition at 100 μg/mL against the SH-SY5Y cell line .
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Anti-inflammatory Treatment
- Field : Immunology
- Application : Solamargine has shown promising anti-inflammatory properties, especially in UVB-induced inflammation models .
- Methods : The studies involved the use of Solamargine at doses of 1 µg/mL to reduce mRNA and protein expression of several pro-inflammatory markers in HaCaT cells .
- Results : The studies found that Solamargine significantly reduced the expression of pro-inflammatory markers .
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Antioxidant Treatment
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Antibacterial Treatment
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Neuroprotective Treatment
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Dermatological Treatment
- Field : Dermatology
- Application : Solamargine has been used in the treatment of actinic keratosis . It also alleviated UVB-induced inflammation and melanogenesis in human keratinocytes and melanocytes via the p38 MAPK signaling pathway .
- Methods : In one study, a topical SR-T100 gel containing Solamargine was used to treat actinic keratosis . In another study, Solamargine was used to treat UVB-irradiated keratinocytes and melanocytes .
- Results : The SR-T100 gel was found to be effective in treating actinic keratosis . Solamargine also significantly inhibited UVB-induced pro-inflammatory cytokines and paracrine melanogenic factors in human keratinocytes .
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-ZGXDEBHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942456 | |
Record name | Solamargine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Solamargine | |
CAS RN |
20311-51-7 | |
Record name | Solamargine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20311-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solamargine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020311517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solamargine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solamargine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLAMARGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KG991E7BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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